molecular formula C18H16FN3O3S B3000312 N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-45-0

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3000312
CAS No.: 1021256-45-0
M. Wt: 373.4
InChI Key: ILJQZYHRTXVZHL-UHFFFAOYSA-N
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Description

N-(4-(3-((3-Fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-carboxamide-thiazole core, designed for advanced chemical biology and drug discovery research. This compound is of significant interest in oncology research, particularly in the study of castration-resistant prostate cancer (CRPC). It is structurally related to a class of potent N-(thiazol-2-yl)furanamide derivatives that have been identified as novel androgen receptor (AR) antagonists. These related compounds function by targeting the AR dimerization interface pocket (DIP), a mechanism distinct from traditional ligand-binding domain inhibitors, showing promising efficacy against drug-resistant AR mutants . The structural motifs present in this molecule—specifically the thiazole and furan rings—are common in bioactive compounds and are frequently explored in medicinal chemistry for developing antitumor agents . Researchers can utilize this compound as a chemical tool to investigate non-competitive AR inhibition pathways, cell death mechanisms involving apoptosis and autophagy, and to explore new treatments for resistant cancers. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-11-4-5-12(9-14(11)19)20-16(23)7-6-13-10-26-18(21-13)22-17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJQZYHRTXVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 1021256-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18_{18}H16_{16}FN3_{3}O3_{3}S
  • Molecular Weight : 373.4 g/mol
  • Structure : The compound features a furan ring, a thiazole moiety, and a 3-fluoro-4-methylphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : Similar compounds have shown efficacy as selective inhibitors of certain kinases, which are critical in cancer signaling pathways .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the effects of related compounds on human gastric carcinoma models. The results demonstrated significant tumor stasis upon treatment with similar thiazole derivatives, indicating potential for this compound in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has highlighted that modifications in the thiazole and furan rings can enhance potency and selectivity against specific cancer cell lines. This emphasizes the importance of structural variations in developing effective therapeutic agents .
  • Antimicrobial Activity :
    • A series of experiments demonstrated that compounds structurally related to this compound exhibited antimicrobial effects against Staphylococcus aureus and Candida albicans, suggesting a dual role in oncology and infectious disease treatment .

Data Table: Biological Activity Summary

Activity Type Description References
AntitumorInduces apoptosis and inhibits tumor growth in xenograft models
Kinase InhibitionSelective inhibition of cancer-related kinases
AntimicrobialActive against Staphylococcus aureus and Candida albicans

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic carboxamide groups, or functional moieties. Key comparisons include:

Table 1: Substituent and Heterocyclic Variations
Compound Name Substituent on Amino Group Heterocycle Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-fluoro-4-methylphenyl Furan-2-carboxamide C₁₈H₁₇FN₃O₃S ~374.4
BI81686 4-(3-methylphenyl)piperazin-1-yl Furan-2-carboxamide C₂₂H₂₄N₄O₃S 424.516
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide 3-chloro-4-fluorophenyl Thiophene-2-carboxamide C₁₇H₁₃ClFN₃O₂S₂ 409.9
N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide 4-fluorophenyl Thiophene-2-carboxamide C₁₇H₁₄FN₃O₂S₂ ~375.4
Key Observations:

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces moderate lipophilicity compared to the 3-chloro-4-fluorophenyl group in ’s analog, which has higher electronegativity due to chlorine.

Heterocycle Impact :

  • Replacing furan (oxygen-containing) with thiophene (sulfur-containing) alters electronic distribution. Thiophene’s larger atomic radius and polarizability may enhance π-π stacking interactions but reduce metabolic stability compared to furan .

Functional Group Modifications :

  • BI81686 () incorporates a piperazine-3-methylphenyl moiety, increasing molecular weight and introducing basic nitrogen atoms, which could improve solubility and target engagement in basic environments .

Functional Group Comparisons: Carboxamide vs. Sulfonamide

Compounds with sulfonamide groups (e.g., ’s 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide) exhibit distinct physicochemical properties:

  • Sulfonamides generally have higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17), affecting ionization states and membrane permeability .
  • The target compound’s carboxamide group may offer better hydrogen-bonding capacity, while sulfonamides in analogs () could enhance thermal stability .

Q & A

Q. Basic Research Focus

  • HPLC-DAD/ELSD : Purity >98% confirmed using C18 columns (acetonitrile/water gradient, 1.0 mL/min) .
  • LC-MS/MS : Detects trace impurities (e.g., dehalogenated by-products at ppm levels) .
  • Elemental analysis : Carbon/hydrogen/nitrogen deviations >0.3% indicate residual solvents or incomplete reactions .

How can computational methods (e.g., DFT, molecular docking) predict the compound’s pharmacokinetic or target-binding properties?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict solubility (logS) and lipophilicity (logP) .
  • Molecular docking : AutoDock Vina simulations with protein targets (e.g., kinase enzymes) identify key interactions (e.g., hydrogen bonds with Thr183/Glu94) .
  • ADMET prediction : SwissADME estimates metabolic stability (CYP3A4 substrate likelihood) and BBB permeability .

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